4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.15149208 g/mol and the complexity rating of the compound is 684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(Dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse biological properties, including antibacterial, antitumor, and enzyme inhibition effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a dimethylsulfamoyl group, a morpholine ring, and a benzamide moiety, which contribute to its biological activity.
Antitumor Activity
Research has indicated that sulfonamide derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation in various cancer cell lines. A study demonstrated that related benzamide derivatives displayed IC50 values in the micromolar range against several cancer types, suggesting potential for further development as anticancer agents .
Enzyme Inhibition
Sulfonamides are recognized for their ability to inhibit specific enzymes. The compound may inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes. Inhibitory assays have shown that certain benzamide derivatives can effectively block enzyme activity, leading to reduced tumor growth and improved therapeutic outcomes in preclinical models .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have revealed that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
- Molecular Docking Studies : Molecular docking simulations suggest that this compound binds effectively to the active sites of target enzymes, indicating a strong potential for enzyme inhibition. The binding affinities calculated were comparable to known inhibitors within the same class .
- Animal Models : Preliminary studies in animal models have shown promising results regarding the efficacy of this compound in reducing tumor size and enhancing survival rates when administered in combination with standard chemotherapy agents .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-23(2)30(27,28)19-9-5-17(6-10-19)21(26)22-18-7-3-16(4-8-18)15-20(25)24-11-13-29-14-12-24/h3-10H,11-15H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXUFHASMOXJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.